molecular formula C14H11N3O B14518182 3-Azido-2,2-diphenyloxirane CAS No. 62848-81-1

3-Azido-2,2-diphenyloxirane

Cat. No.: B14518182
CAS No.: 62848-81-1
M. Wt: 237.26 g/mol
InChI Key: NOSZGHPDXOUVIO-UHFFFAOYSA-N
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Description

3-Azido-2,2-diphenyloxirane is an organic compound characterized by the presence of an azido group (-N₃) attached to an oxirane ring with two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2,2-diphenyloxirane typically involves the azidation of 2,2-diphenyloxirane. One common method is the reaction of 2,2-diphenyloxirane with sodium azide (NaN₃) in the presence of a suitable solvent such as acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the azido compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions: 3-Azido-2,2-diphenyloxirane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile or DMSO.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas (H₂).

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition reactions.

Major Products Formed:

Scientific Research Applications

3-Azido-2,2-diphenyloxirane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various nitrogen-containing heterocycles and as a reagent in organic synthesis.

    Biology: Potential use in bioconjugation reactions due to the reactivity of the azido group.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the development of new materials and polymers with unique properties

Mechanism of Action

The mechanism of action of 3-Azido-2,2-diphenyloxirane primarily involves the reactivity of the azido group. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Uniqueness: 3-Azido-2,2-diphenyloxirane is unique due to the combination of the azido group and the oxirane ring with two phenyl groups. This structure imparts distinct reactivity and potential for diverse applications in synthesis and research .

Properties

CAS No.

62848-81-1

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

3-azido-2,2-diphenyloxirane

InChI

InChI=1S/C14H11N3O/c15-17-16-13-14(18-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H

InChI Key

NOSZGHPDXOUVIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(O2)N=[N+]=[N-])C3=CC=CC=C3

Origin of Product

United States

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